Azepan-1-yl(pyrazin-2-yl)methanone
Description
Azepan-1-yl(pyrazin-2-yl)methanone is a heterocyclic compound featuring a seven-membered azepane ring linked via a ketone bridge to a pyrazine moiety. This structure combines conformational flexibility (from the azepane) with the aromatic and hydrogen-bonding capabilities of pyrazine, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
azepan-1-yl(pyrazin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-9-12-5-6-13-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKPSPAUGFSVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(pyrazin-2-yl)methanone typically involves the reaction of azepane with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(pyrazin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azepane and pyrazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Azepan-1-yl(pyrazin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl(pyrazin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Cyclic Amines
Key structural analogues differ in the cyclic amine attached to the pyrazine carbonyl:
Key Observations :
- Piperazine derivatives often exhibit higher crystallinity due to symmetry, while diazepane analogues may improve aqueous solubility via additional nitrogen atoms.
Substituent Effects on Pyrazine Carbonyl Derivatives
Variations in substituents on the aromatic or heterocyclic groups significantly influence physicochemical properties:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase thermal stability and crystallinity, as seen in (4-chlorophenyl)(pyrazin-2-yl)methanone (m.p. 75–77°C) .
- Bulky substituents (e.g., benzyl groups) reduce synthetic yields (e.g., 20% for fluorobenzyl derivative) due to steric hindrance .
Thermal Stability and Hydrogen Bonding
Compounds like di(1H-tetrazol-5-yl)methanone oxime (decomposition at 288.7°C) rely on extensive hydrogen-bonding networks for stability . While direct data for this compound is unavailable, its pyrazine moiety likely participates in similar intermolecular interactions, though the flexible azepane ring may reduce packing efficiency compared to rigid tetrazole derivatives.
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